molecular formula C7H5ClF2 B6330343 1-Chloro-2,3-difluoro-4-methylbenzene CAS No. 1261737-51-2

1-Chloro-2,3-difluoro-4-methylbenzene

Cat. No.: B6330343
CAS No.: 1261737-51-2
M. Wt: 162.56 g/mol
InChI Key: GQFBXLHLFPEINS-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two fluorine atoms, and a methyl group

Preparation Methods

The synthesis of 1-chloro-2,3-difluoro-4-methylbenzene typically involves the halogenation of methylbenzene derivatives. One common method includes the reaction of 2,3-difluoro-4-methylbenzene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,3-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,3-difluoro-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1-Chloro-2,3-difluoro-4-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-2,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFBXLHLFPEINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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